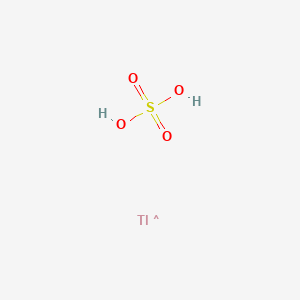

Sulfuric acid thallium(1+) salt (1:2)

Description

Historical Discoveries and Early Chemical Investigations

The story of thallium(I) sulfate (B86663) is intrinsically linked to the discovery of its constituent element, thallium.

The element thallium was independently discovered in 1861 by two chemists, Sir William Crookes in London and Claude-Auguste Lamy in France. wikipedia.orgrsc.orgchemicool.com Both scientists were examining residues from sulfuric acid production plants. wikipedia.orgchemicool.com Crookes, while conducting spectroscopic analysis of a deposit containing selenium from a sulfuric acid factory, observed a brilliant green line in the spectrum that did not correspond to any known element. chemicool.comsciencenotes.org This distinctive green spectral line was the first indication of a new element. wikipedia.org Lamy, working with a similar selenium-containing substance from the manufacturing of sulfuric acid, also noted this new green line and concluded the presence of a new element. wikipedia.org

It was William Crookes who named the newly discovered element "thallium." wikipedia.org The name is derived from the Greek word "thallos," which translates to "a green shoot or twig." rsc.orgchemicool.cometymonline.com This name was chosen in direct reference to the vibrant green emission line that uniquely identified the element in spectroscopic analysis. chemicool.comlivescience.com

Following the initial discovery, both Crookes and Lamy worked on isolating the new element. Crookes found it challenging to obtain significant quantities of thallium but was able to prepare some thallium salts and a small amount of powdered metallic thallium. chemicool.com Lamy, having access to a larger quantity of the raw material, was more successful in isolating the metal and even cast a small ingot of pure thallium, which he exhibited at the London International Exhibition in 1862. rsc.orgchemicool.com Early synthetic efforts involved dissolving thallium metal in acids. For instance, sulfuric and nitric acids were found to rapidly dissolve thallium, leading to the formation of thallium(I) sulfate and thallium(I) nitrate (B79036) salts, respectively. wikipedia.orguscourts.gov The production of thallium(I) sulfate is achieved by reacting thallium metal with sulfuric acid, followed by crystallization. wikipedia.org

Current Research Landscape and Academic Significance of Thallium(I) Sulfate

While historically used in various applications, the primary role of thallium(I) sulfate today is within the realm of scientific research. wikipedia.orgbris.ac.uk Its significance stems from its properties as a source of the thallium(I) ion (Tl⁺). wikipedia.org The chemistry of thallium and its compounds developed slowly after its discovery. thieme-connect.de However, pioneering work by several researchers has since expanded the use of thallium-based reagents in organic chemistry. thieme-connect.de Thallium(I) sulfate, in particular, serves as a precursor in the synthesis of other thallium compounds and is utilized in various research applications. wikipedia.orgsigmaaldrich.com

Overview of Key Research Areas and Methodologies

Current research involving thallium(I) sulfate spans several areas of chemistry and materials science.

One key application is in organic synthesis . Thallium(I) sulfate can act as an oxidizing agent, facilitating the oxidation of certain organic compounds. sigmaaldrich.com It is also used in the synthesis of alkylated cyclopentadienes and other derivatives. sigmaaldrich.com

In materials science , thallium(I) sulfate is a precursor to thallium(I) sulfide (B99878) (Tl₂S). wikipedia.orgbris.ac.uk Thallium(I) sulfide is notable for its high electrical conductivity upon exposure to infrared light, making it a material of interest for infrared detectors. wikipedia.orgnoahchemicals.com Research is also ongoing to develop high-temperature superconducting materials using thallium compounds for applications such as magnetic resonance imaging (MRI) and electric power generation. usgs.gov

Various analytical and spectroscopic methodologies are employed to study thallium compounds. Thallium has two NMR-active nuclei, ²⁰³Tl and ²⁰⁵Tl, with ²⁰⁵Tl being the preferred nucleus for NMR spectroscopy due to its higher sensitivity and narrower signals. huji.ac.il Spectroscopic techniques like atomic emission spectroscopy are fundamental in identifying thallium, with its characteristic green line. atomtrace.com Furthermore, advanced techniques such as thallium-201 (B79191) single-photon emission computed tomography (SPECT) and proton magnetic resonance spectroscopy (¹H-MRS) are used in medical research contexts to study the metabolic characteristics of certain tissues. nih.gov

Propriétés

InChI |

InChI=1S/H2O4S.Tl/c1-5(2,3)4;/h(H2,1,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMICEZVVURFLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4STl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-59-1 | |

| Record name | Sulfuric acid, thallium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

302.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-18-6 | |

| Record name | Thallous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallous sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Preparation Techniques

Chemical Synthesis Pathways

Direct Reaction of Thallium Metal with Sulfuric Acid

Thallium(I) sulfate (B86663) is conventionally produced by the reaction of thallium metal with sulfuric acid. wikipedia.org This process is followed by crystallization to obtain the final product. wikipedia.orgnih.gov The reaction of thallium metal with sulfuric acid can be slow, sometimes taking several days of heating and stirring to complete the dissolution of the metal. youtube.com To accelerate this process, nitric acid can be added in small quantities, which significantly speeds up the dissolution, reducing the time to about an hour and a half. youtube.com

The fundamental reaction is:

2Tl + H₂SO₄ → Tl₂SO₄ + H₂

However, the use of concentrated sulfuric acid, especially with heating, can sometimes lead to the decomposition of the product into thallium oxides. youtube.com

Precipitation and Crystallization Procedures

Following the dissolution of thallium in sulfuric acid, the solution is typically concentrated by heating to evaporate some of the solvent. youtube.com Upon cooling, thallium(I) sulfate crystallizes out of the solution. youtube.com This is due to its decreased solubility at lower temperatures. The resulting crystals are odorless and appear as white rhomboid prisms or a dense white powder. nih.gov Thallium(I) sulfate adopts the same crystal structure as potassium sulfate (K₂SO₄). wikipedia.org

Electrochemical Synthesis and Purification Processes

Electrochemical methods offer an alternative route for the synthesis of thallium(I) sulfate, often utilized in the context of recycling thallium from waste materials. researchgate.net

Dissolution of Thallium Electrodes under Current Polarization in Sulfuric Acid Media

Experimental studies have demonstrated that thallium electrodes can be dissolved in an aqueous solution of sulfuric acid under alternating current polarization to form thallium(I) sulfate. researchgate.netnauka-nanrk.kz This electrochemical approach provides a controlled method for synthesizing the compound. nauka-nanrk.kz The process involves the electrochemical oxidation of thallium at the electrode surface. researchgate.net

Kinetics and Mechanism of Electrochemical Oxidation-Reduction

Key kinetic parameters that are often calculated to characterize the mechanism of thallium electrooxidation include the order of the reaction and the effective activation energy of the process. researchgate.netnauka-nanrk.kz

Optimization of Electrolytic Parameters for Thallium(I) Sulfate Production

The efficiency and characteristics of the thallium(I) sulfate produced through electrochemical means are influenced by several electrolysis parameters. researchgate.netnauka-nanrk.kz These include:

Current Density: The rate of the electrochemical reaction is directly related to the applied current density.

Temperature: Increased temperature generally accelerates the electrochemical reactions. nih.gov

By carefully controlling these parameters, the dimensional characteristics of the resulting thallium(I) sulfate can be managed. researchgate.netnauka-nanrk.kz For instance, research has been conducted to determine the optimal electrolysis conditions for producing dispersed powders of thallium(I) compounds. researchgate.net

Below is a table summarizing the key synthesis parameters and their effects.

| Parameter | Effect on Synthesis |

| Chemical Synthesis | |

| Reactant Concentration | Using concentrated sulfuric acid can increase reaction rate but risks decomposition. youtube.com |

| Temperature | Heating accelerates the direct reaction but can cause decomposition if too high. youtube.com |

| Catalyst | Addition of nitric acid significantly speeds up the dissolution of thallium metal. youtube.com |

| Electrochemical Synthesis | |

| Current Density | Influences the rate of thallium electrode dissolution and product formation. researchgate.netnauka-nanrk.kz |

| Electrolyte Concentration | Affects the conductivity of the solution and the kinetics of the reaction. researchgate.netnih.gov |

| Temperature | Higher temperatures increase the rate of the electrochemical reaction. researchgate.netnih.gov |

Precursor Chemistry for Related Thallium(I) Compounds

Sulfuric acid thallium(1+) salt (1:2), or thallium(I) sulfate (Tl₂SO₄), serves as a crucial and versatile precursor in the synthesis of other thallium-containing compounds. noahchemicals.combris.ac.uk Its utility stems from its being a stable, water-soluble solid that provides a reliable source of the thallium(I) cation (Tl⁺) for various chemical reactions. noahchemicals.combris.ac.uk

One of the primary applications of thallium(I) sulfate as a precursor is in the synthesis of thallium(I) sulfide (B99878) (Tl₂S). noahchemicals.comsigmaaldrich.com Thallium(I) sulfide is a material of interest because it exhibits high electrical conductivity when exposed to infrared light. noahchemicals.combris.ac.uk The synthesis typically involves the reduction of thallium(I) sulfate. sigmaaldrich.com

Beyond the synthesis of simple inorganic salts, thallium(I) sulfate is employed in organic synthesis. It has been utilized in the preparation of organometallic compounds, such as in the synthesis of alkylated cyclopentadienes. It also finds use as a reagent in the synthesis of 7-substituted bicyclo[2.2.1]heptane derivatives. Furthermore, it is used in the preparation of thallium borate (B1201080) species. While sometimes used as an oxidizing agent in organic chemistry, its primary role in modern research is as a source of the Tl⁺ ion for creating more complex thallium compounds. noahchemicals.com

The role of Thallium(I) Sulfate as a precursor is highlighted below:

| Product Compound | Synthetic Application | Reference |

| Thallium(I) Sulfide (Tl₂S) | Prepared by reduction of Tl₂SO₄; used in infrared detectors. | noahchemicals.comsigmaaldrich.com |

| Alkylated Cyclopentadienes | Used as a reagent in their synthesis. | |

| 7-Substituted Bicyclo[2.2.1]heptane Derivatives | Employed in the synthetic pathway. | |

| Thallium Borate Species | Used in the preparation of compounds like TlBPh₄. |

Advanced Analytical Characterization and Method Development

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of thallium compounds. tandfonline.com It involves the interaction of electromagnetic radiation with the sample to obtain information about its structure and composition. youtube.com Different spectroscopic methods provide complementary information, enabling a comprehensive characterization of thallium(I) sulfate (B86663).

Atomic Emission Spectrometry (AES) is a technique used to determine the elemental composition of a sample by measuring the wavelength and intensity of light emitted from excited atoms. wikipedia.orgyoutube.com In the context of thallium analysis, AES provides a robust method for quantification. tandfonline.com The sample, typically in a liquid form or digested into a solution, is introduced into a high-temperature source such as a flame, plasma, or spark, which excites the thallium atoms. wikipedia.org As these excited atoms return to their ground state, they emit light at characteristic wavelengths, which are then detected. youtube.com The intensity of this emitted light is directly proportional to the concentration of thallium in the sample. wikipedia.orgyoutube.com

While flame AES is a viable option, plasma sources, particularly inductively coupled plasma (ICP), are often preferred due to their higher temperatures, which lead to more efficient atomization and excitation and can detect a wider range of elements, including nonmetals. iyte.edu.trresearchgate.net This makes ICP-AES a powerful tool for multi-element analysis in various matrices. taylorandfrancis.com

Atomic Absorption Spectrometry (AAS) is a widely used and straightforward technique for determining the presence and concentration of specific elements like thallium. nih.gov The fundamental principle involves measuring the absorption of light by free atoms in the gaseous state. slideshare.net For thallium(I) sulfate analysis, the sample is typically atomized in a flame or a graphite (B72142) furnace. nemi.govnih.gov A light source, such as a thallium hollow-cathode lamp, emits light at a wavelength specific to thallium, which is then passed through the atomized sample. The thallium atoms in the sample absorb this light, and the degree of absorption is proportional to the concentration of thallium present. rsc.org

Flame AAS (FAAS) is a common method for determining thallium in various samples, including soil and biological materials. nih.govbohrium.com The process often involves sample digestion followed by extraction of thallium into an organic solvent before aspiration into the spectrophotometer. nih.gov For lower detection limits, Graphite Furnace AAS (GFAAS) is employed. nih.govnemi.gov This technique offers enhanced sensitivity, allowing for the determination of thallium at microgram-per-liter levels. nemi.gov To minimize background interference in GFAAS, matrix modifiers are often used. nemi.gov

A study on determining thallium in water samples using GFAAS reported a detection limit of 1 µg/L. nemi.gov Another study focusing on soil analysis using FAAS achieved a detection limit of 0.02 mg/kg for soil samples. nih.gov The precision of these methods is generally high, with relative standard deviations often below 10%. nemi.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. nih.govnih.govresearchgate.net It combines a high-temperature ICP source to ionize the sample with a mass spectrometer to separate and quantify the ions. nih.govwikipedia.org For the analysis of thallium(I) sulfate, the sample is typically introduced as a liquid, often after acid digestion, into the argon plasma. nih.gov The plasma's high temperature desolvates, atomizes, and ionizes the thallium atoms. The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

ICP-MS offers several advantages for thallium quantification, including extremely low detection limits, high selectivity, and the ability to perform isotopic analysis. researchgate.net It is considered one of the most powerful techniques for trace element analysis. nih.gov A validated ICP-MS method for quantifying thallium in rodent plasma and tissues demonstrated a lower limit of quantitation (LLOQ) of 1.25 ng Tl/mL and a limit of detection (LOD) of 0.0370 ng Tl/mL. nih.gov Another study analyzing thallium in various foods reported method limits of detection (MLOD) ranging from 0.0070 to 0.0498 μg/kg. nih.govdntb.gov.ua The accuracy and precision of ICP-MS methods are typically very high, with relative standard deviations often below 5%. nih.govnih.gov

The versatility of ICP-MS allows for its application in a wide range of matrices, including biological samples (blood, urine, tissues), environmental samples (water, soil), and food products. nih.govnih.govdntb.gov.ua To account for instrument drift and matrix effects, an internal standard is often used during analysis. nih.gov

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for the detection of chemical elements. wikipedia.orgitlinc.com It utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of each element. wikipedia.org The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org

For the analysis of samples containing thallium(I) sulfate, the sample is typically introduced into the plasma as an aerosol. taylorandfrancis.com The high temperature of the plasma (6,000 to 10,000 K) ensures efficient atomization and excitation. wikipedia.org ICP-AES offers several advantages, including excellent detection limits, a wide linear dynamic range, and the capability for multi-element analysis. wikipedia.orgwhitman.edu It is less prone to chemical interference compared to flame-based methods. wikipedia.org

ICP-AES is a versatile technique applicable to a variety of sample matrices, including water, soil, and biological samples, after appropriate sample preparation such as acid digestion. usda.govecn.nl While ICP-MS generally offers lower detection limits, ICP-AES is a robust and cost-effective method for many applications. nih.govyoutube.com The detection limits for most trace elements, including thallium, are typically in the range of less than 0.05 mg/L. ecn.nl

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. iaea.org The principle involves exciting a sample with a primary X-ray source, causing the atoms within the sample to emit fluorescent (or secondary) X-rays. Each element has a unique set of characteristic X-ray energies, allowing for their identification. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.

XRF is a valuable tool for the analysis of thallium in various matrices, including geological materials and biological samples. iaea.orgnih.gov Monochromatic excitation X-ray fluorescence (ME-XRF) is a newer variation of the technique that offers simplicity, rapidity, and low cost for trace element analysis. nih.govaminer.orgresearchgate.netresearchgate.net Studies have shown excellent agreement between ME-XRF and ICP-MS for the measurement of thallium in biological samples, validating ME-XRF as a suitable alternative. nih.govresearchgate.netresearchgate.net

The technique can be applied to solid samples with minimal preparation, often only requiring the sample to be pressed into a pellet. iaea.org However, XRF analysis can be subject to matrix effects and spectral interferences from other elements present in the sample. iaea.org For instance, in the analysis of thallium, the Tl Lα1 line can experience interference from Ga Lα lines, necessitating the use of other spectral lines like the Tl Lβ1 line for accurate quantification. iaea.org

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a compound. horiba.com These techniques are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their vibrational modes.

For thallium(I) sulfate, IR and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the sulfate anion (SO₄²⁻) and to probe the interactions between the thallium(I) cations (Tl⁺) and the sulfate group. The crystal structure of thallium(I) sulfate influences its vibrational spectrum.

Attenuated Total Reflectance (ATR) is a sampling technique often used with IR spectroscopy that allows for the analysis of solid samples with minimal preparation. spectrabase.com The IR spectrum of thallium(I) sulfate would show absorption bands corresponding to the stretching and bending modes of the sulfate ion. Similarly, the Raman spectrum would exhibit peaks related to these vibrations. horiba.com The positions and intensities of these bands can be influenced by the crystal lattice and the presence of any impurities. While detailed vibrational spectra for thallium(I) sulfate are available in spectral databases, specific research findings on its structural analysis using these techniques are less common in the readily available literature compared to elemental analysis methods. spectrabase.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies of Thallium(I) Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the chemical environment of thallium. Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a nuclear spin of 1/2. huji.ac.il Of the two, 205Tl is generally preferred for NMR studies due to its higher natural abundance (70.476%) and slightly higher magnetogyric ratio, which results in greater sensitivity and narrower resonance lines. huji.ac.ilnorthwestern.edu

The chemical shift range for thallium is exceptionally wide, spanning over 7000 ppm for Tl(III) and 3000 ppm for Tl(I), making it highly sensitive to the electronic environment around the nucleus. northwestern.edu This sensitivity allows for detailed studies of thallium-containing compounds, including thallium(I) sulfate. cnr.it Computational studies using relativistic Density Functional Theory (DFT) have become instrumental in predicting and interpreting 205Tl NMR chemical shifts. nih.govresearchgate.net These theoretical approaches, particularly those incorporating spin-orbit coupling and solvent effects, have shown good agreement with experimental data, aiding in the structural elucidation of thallium compounds in solution and the solid state. cnr.itnih.govresearchgate.net For instance, the ZORA-SO-PBE0 (COSMO) level of theory has demonstrated high performance in correlating calculated chemical shifts with experimental values. nih.govresearchgate.net

Optical Absorption Spectroscopy in Doped Matrices

The optical properties of thallium(I) ions can be effectively studied by incorporating them as dopants into various host crystal matrices, such as alkali halides. tandfonline.comresearchgate.net The resulting optical absorption spectra provide insights into the electronic transitions of the Tl+ ion. tandfonline.comresearchgate.net The absorption spectra of thallium-doped alkali halides are characterized by distinct bands, often labeled A, B, and C, which arise from transitions within the Tl+ ion. researchgate.net The positions and intensities of these absorption bands are influenced by the host lattice and temperature. researchgate.net

The study of optical absorption in materials like TlGaSe2 single crystals, which can be doped with other elements, also provides valuable information. researchgate.net The analysis of the absorption edge and its temperature dependence can reveal the nature of electronic transitions and the influence of electron-phonon interactions. researchgate.net Techniques such as analyzing the Urbach tail can be used to characterize the degree of structural disorder and interaction strengths within the crystal lattice. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are paramount for studying the redox behavior of thallium(I) sulfate and for its quantitative analysis at trace concentrations.

Cyclic Voltammetry for Redox Behavior and Kinetics

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of thallium(I) ions. In a typical CV experiment using a glassy carbon electrode in a sulfate solution, the reduction of Tl+ to metallic thallium (Tl0) and the subsequent oxidation of the deposited thallium back to Tl+ can be observed. researchgate.netnih.gov Studies have shown that the reduction of Tl+ to Tl occurs at a potential of approximately -1.0 V versus a normal hydrogen electrode (NHE), while the oxidation peak appears at around -0.3 V/NHE. researchgate.netepj-conferences.org

The kinetics of the electrode processes can be elucidated by varying the scan rate and the rotation speed of the electrode. researchgate.netresearchgate.net The linear dependence of the peak current on the square root of the scan rate suggests that the process is diffusion-controlled. researchgate.net The addition of Tl+ to an electrolyte can significantly influence the mechanism and rate of electrochemical reactions. researchgate.net For example, in a citrate (B86180) solution, the adsorption-desorption of thallium occurs at potentials between -800 to -750 mV vs SCE. researchgate.net The presence of other species, such as V2O5 in molten K2S2O7, can also affect the redox behavior of the system. dtu.dk

Anodic Stripping Voltammetry for Trace Analysis

Anodic stripping voltammetry (ASV) is an extremely sensitive technique for the determination of trace amounts of thallium. mmu.ac.uk The method involves a preconcentration step where thallium ions from the sample solution are electrochemically deposited onto the working electrode at a negative potential. mmu.ac.ukacs.org Following this deposition, the potential is scanned in the positive direction, which strips the accumulated thallium from the electrode, generating a current peak proportional to the initial concentration of thallium in the sample. mmu.ac.ukacs.org

Various electrode materials have been employed for thallium determination, with bismuth-plated electrodes showing particular promise as a less toxic alternative to mercury electrodes. nih.govmdpi.com A bismuth-plated, gold-based microelectrode array has been shown to significantly enhance the sensitivity of Tl(I) determination. nih.govmdpi.com Optimization of experimental parameters such as pH, deposition potential, and deposition time is crucial for achieving low detection limits. mdpi.comingentaconnect.com For instance, using a bismuth-plated gold microelectrode array, a detection limit of 8 x 10-11 mol L-1 has been achieved with a deposition time of 180 seconds. nih.govmdpi.comnih.gov This technique has been successfully applied to the analysis of thallium in certified reference materials and real water samples. nih.gov

Chronocoulometry for Electrodeposition Efficiency

Chronocoulometry is an electrochemical technique that measures the total charge that passes as a function of time following a potential step. currentseparations.comals-japan.com It is particularly useful for determining the efficiency of electrodeposition processes. researchgate.net In the context of thallium(I) sulfate, chronocoulometry can be used to quantify the efficiency of Tl+ reduction and deposition onto an electrode surface. researchgate.net

By analyzing the charge-time response, it is possible to distinguish between charge consumed in the Faradaic reaction (the deposition of thallium) and non-Faradaic processes such as double-layer charging. Studies have demonstrated that the electrodeposition of thallium from a sulfate solution can achieve a current efficiency of up to 96% in the absence of oxygen. researchgate.net This high efficiency is crucial for applications such as the preparation of thallium targets for nuclear research. researchgate.netepj-conferences.org

Diffraction and Microscopic Techniques

X-ray diffraction (XRD) and various microscopy techniques are essential for characterizing the solid-state structure and morphology of thallium(I) sulfate.

Thallium(I) sulfate (Tl2SO4) crystallizes in an orthorhombic system, adopting the same structure as potassium sulfate (K2SO4). wikipedia.orgnih.gov The space group for the beta form of thallium(I) sulfate is Pnam (an alternative setting of Pnma, No. 62). nih.gov X-ray diffraction studies have determined the unit cell parameters for this structure. nih.gov

Crystallographic Data for β-Thallium(I) Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnam (Pnma) |

| a | 7.821 Å |

| b | 10.63 Å |

| c | 5.934 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Data sourced from PubChem CID 24833 nih.gov

The structure consists of thallium(I) cations and sulfate anions. wikipedia.org In more complex structures, such as thallium sulfate tellurate (B1236183) (Te(OH)6·Tl2SO4), XRD reveals a monoclinic system with the space group P21/a. iucr.org In this compound, the thallium ions are coordinated by oxygen atoms from both the sulfate tetrahedra and the tellurate octahedra. iucr.org

Microscopic techniques, such as light and electron microscopy, can be employed to study the effects of thallium compounds on biological tissues, revealing changes at the cellular and subcellular levels. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For thallium(I) sulfate, SCXRD studies have elucidated its crystal structure, confirming it adopts an orthorhombic crystal system. nih.govwikipedia.org It is isostructural with potassium sulfate (K₂SO₄), belonging to the β-K₂SO₄ type structure. wikipedia.orgiaea.org

The analysis reveals that in the solid state, the compound exists as a giant ionic lattice. The thallium(I) cations (Tl⁺) and sulfate anions (SO₄²⁻) are arranged in a specific, repeating pattern. bris.ac.uk This structural determination is critical for understanding the compound's physical properties and chemical behavior. The crystallographic data obtained from SCXRD analysis are summarized in the table below.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | Tl₂SO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pnam (No. 62) |

| Lattice Constant 'a' | 7.821 Å |

| Lattice Constant 'b' | 10.63 Å |

| Lattice Constant 'c' | 5.934 Å |

| Lattice Angles (α, β, γ) | 90° |

| Formula Units per Cell (Z) | 4 |

Data sourced from PubChem CID 24833. nih.gov

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of a bulk sample. For thallium(I) sulfate, standard PXRD patterns have been established and are curated in reference databases such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD). govinfo.gov

The process involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline material. By comparing the experimental pattern of a sample to the standard reference pattern for Tl₂SO₄, one can confirm its identity and detect the presence of crystalline impurities. govinfo.govgoogle.com Advanced methods, such as Rietveld analysis of PXRD data, can be employed for more detailed structural refinement. researchgate.net

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 20.85 | 4.257 | 65 |

| 24.75 | 3.594 | 70 |

| 29.50 | 3.025 | 100 |

| 30.70 | 2.910 | 85 |

| 42.50 | 2.125 | 50 |

This table presents a representative set of the most intense peaks for Tl₂SO₄ for illustrative purposes.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Composition

Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography and morphology of solid materials at high magnification. When applied to thallium(I) sulfate, SEM analysis can directly image the compound's characteristic crystal habit, which is described as rhomboid prisms or as a dense crystalline powder. nih.gov This morphological information is valuable for quality control and for understanding the material's physical properties, such as its flowability and dissolution characteristics.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. oxinst.com As the electron beam of the SEM scans the sample, it excites atoms, which then emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. For a pure sample of Tl₂SO₄, EDS analysis would confirm the presence of thallium (Tl), sulfur (S), and oxygen (O) and show no significant peaks from other elements. The quantitative analysis should yield atomic and weight percentages consistent with the compound's stoichiometry.

| Element | Symbol | Theoretical Weight % | Theoretical Atomic % |

|---|---|---|---|

| Thallium | Tl | 80.97 | 28.57 |

| Sulfur | S | 6.35 | 14.29 |

| Oxygen | O | 12.68 | 57.14 |

Table displays the theoretical elemental composition of Tl₂SO₄.

Thallium Speciation Analysis

Thallium can exist in two primary oxidation states in aqueous environments: Tl(I) and Tl(III). Thallium(I) sulfate is a compound of the more stable Tl(I) state. bris.ac.ukspeciation.net However, the oxidation state significantly impacts thallium's toxicity and environmental mobility, with Tl(III) being generally more reactive. speciation.net Therefore, speciation analysis, which involves separating and quantifying the different forms of an element, is critically important.

Several analytical methods have been developed for thallium speciation. tandfonline.com A common and powerful approach involves coupling a chromatographic separation technique with a highly sensitive elemental detection method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov

Solid Phase Extraction (SPE): One strategy for separation is solid phase extraction. For instance, a sorbent material can be designed to selectively retain one thallium species while allowing the other to pass through. A method using alumina (B75360) coated with sodium dodecyl sulfate has been shown to retain Tl(III) complexes, separating them from the non-retained Tl(I) cations. nih.gov The retained Tl(III) can then be eluted and quantified. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using ion-exchange columns, is widely used to separate Tl(I) and Tl(III) species. speciation.netresearchgate.net The separation is often based on the different charges of the species. For example, Tl(III) can be complexed with a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to form a stable anion, [Tl(III)DTPA]²⁻, which can be readily separated from the Tl(I) cation on an anion-exchange column. speciation.netnih.gov

Detection: Following separation, ICP-MS is the most common detection method due to its extremely low detection limits (in the ng/L or pg/mL range) and high specificity for the element, regardless of its original chemical form. tandfonline.comnih.gov Other detection methods include atomic absorption spectrometry and spectrofluorimetry. tandfonline.comrsc.org

These speciation methods are essential for accurately assessing the form of thallium in environmental and biological samples that may have been exposed to thallium(I) sulfate, providing crucial data for toxicological and environmental fate studies.

Environmental Geochemistry and Transport Mechanisms

Abiotic Mobility and Transformations of Thallium(I) Sulfate (B86663) in Natural Systems

The movement and chemical alteration of thallium(I) sulfate in the environment, independent of biological activity, are critical to understanding its potential for contamination.

Thallium(I) sulfate is a water-soluble compound. wikipedia.org Upon entering an aqueous environment, it dissociates into highly solvated thallium(I) (Tl⁺) cations and sulfate (SO₄²⁻) anions. wikipedia.org This high solubility distinguishes thallium compounds from many other heavy metals, contributing to their enhanced mobility in soil and general bioavailability. nih.govresearchgate.netcdc.gov Once dissolved, thallium salts are prone to being flushed from soils into aquatic systems, including the potential to leak into groundwater streams. nih.gov The high mobility of thallium in water means that once it is released, it can be readily transported. diva-portal.org

| Property | Description | Source(s) |

| Solubility | Thallium(I) sulfate is soluble in water. | wikipedia.org |

| Dissociation | In solution, it separates into Tl⁺ and SO₄²⁻ ions. | wikipedia.org |

| Mobility | Exhibits higher mobility in soil and water compared to other heavy metals. | nih.govresearchgate.netcdc.gov |

| Transport | Susceptible to flushing from soils into aquatic environments and groundwater. | nih.gov |

In soils, thallium is distributed among several geochemical fractions, which dictates its mobility and bioavailability. These fractions include water-soluble, exchangeable, reducible (bound to iron and manganese oxides), oxidizable (bound to organic matter), and residual forms. nih.govresearchgate.netnih.govresearchgate.net Research conducted in thallium-arsenic rich soils revealed that approximately 50% of the total thallium in the topsoil existed in geochemically mobile forms, with the reducible fraction being the most significant. nih.govresearchgate.net

The water-soluble fraction is of particular concern as it can be directly absorbed by plants or leached into deeper soil layers. researchgate.net Evidence of vertical migration of thallium through soil profiles suggests a potential pathway for groundwater contamination. researchgate.net In a study from a mineralized area in southwestern China, a significant portion of soil thallium, ranging from 68.8 to 367 mg/kg, was found in the labile fractions (encompassing reducible, weak-acid-exchangeable, and oxidizable forms). nih.govresearchgate.net It has also been noted that the exchangeable thallium fraction in agricultural soils can be lower than that in undisturbed natural soils. researchgate.net

Thallium primarily exists in two oxidation states in the environment: the more common monovalent Tl(I) and the trivalent Tl(III). nih.govlibretexts.org The Tl(I) state is generally more stable and mobile in natural settings. cdc.govacs.org The redox state of thallium is a critical factor, as Tl(III) is reported to be significantly more toxic than Tl(I). nih.gov

The transformation between these oxidation states is influenced by environmental conditions. Under strongly reducing conditions, the monovalent form is predominant, while oxidizing and alkaline conditions can promote the transformation to the trivalent state. cdc.gov This transformation can be mediated by photochemical reactions or microbial activity. acs.org Iron and manganese oxides play a crucial role in these redox processes. Iron oxides can catalyze the oxidation of Tl(I) to Tl(III), which is then readily adsorbed onto the oxide surfaces. nih.govresearchgate.net While manganese(IV) can oxidize Tl(I), iron(III) does not appear to do so spontaneously. researchgate.net The presence of UV light and hydrogen peroxide can lead to complex reactions; they can directly reduce Tl(III) to Tl(I), but also indirectly facilitate the oxidation of Tl(I) via the generation of hydroxyl radicals from the photoreduction of Fe(III). acs.orgnih.gov

| Oxidation State | Environmental Behavior | Key Influencing Factors | Source(s) |

| Tl(I) | More common, stable, and mobile. | Predominant under reducing conditions. | nih.govcdc.govlibretexts.orgacs.org |

| Tl(III) | More toxic. | Favored under oxidizing and alkaline conditions. | nih.govcdc.gov |

| Transformation | Tl(I) ↔ Tl(III) | Photochemical reactions, microbial activity, Fe/Mn oxides, UV light, H₂O₂. | nih.govresearchgate.netacs.orgresearchgate.netnih.gov |

The mobility of thallium in the environment is strongly dependent on pH. diva-portal.org Studies in contaminated areas have shown that a significant portion of leachable thallium can be mobilized under moderately acidic conditions (pH 5-6). diva-portal.org Conversely, alkaline conditions tend to hinder thallium mobility, with removal efficiency from water increasing as the pH rises from 8 to 11. researchgate.net

The adsorption of the Tl⁺ ion onto clay minerals like illite (B577164) shows a moderate dependence on pH across a wide range from 2.5 to 11. acs.orgnih.gov Generally, lower soil pH is associated with increased mobility of thallium and other metal(oid)s. nih.gov The interaction with metal oxides is also pH-dependent, with lower adsorption of Tl(I) at low pH and higher adsorption at high pH. researchgate.net The kinetics of thallium's redox transformations are also impacted by acidity. For instance, at a pH of 3.0, Tl(I) was observed to be completely oxidized to Tl(III) in the presence of Fe(III) and either UV light or hydrogen peroxide. nih.gov

Photochemical reactions can drive the oxidation of Tl(I) to Tl(III). acs.org It has been observed that in the presence of both light and iron(III), Tl(I) is oxidized, leading to a decrease in dissolved thallium, likely due to its adsorption onto particulate matter. diva-portal.org The role of light is complex; while UV light can directly reduce Tl(III) back to Tl(I), its interaction with other substances like Fe(III) can indirectly promote the oxidation of Tl(I). acs.orgnih.gov However, studies have also suggested that solar radiation alone, in the absence of factors like microbial activity, does not oxidize Tl(I). acs.org Certain thallium compounds, such as thallium(I) sulfide (B99878), demonstrate photosensitivity by exhibiting high electrical conductivity upon exposure to infrared light. wikipedia.orgbritannica.com

Role of Secondary Sulfate Minerals in Thallium Geochemistry

The weathering and oxidation of primary thallium-bearing sulfide ores, such as pyrite (B73398), can generate acid mine drainage containing high concentrations of dissolved thallium. dntb.gov.uamdpi.comresearchgate.net In these environments, thallium can be incorporated into the structure of newly formed secondary sulfate minerals, which serve as a temporary sink for the element. dntb.gov.uamdpi.comresearchgate.netproquest.com

Within these secondary minerals, thallium is predominantly found in its Tl(I) state, often substituting for potassium in K-bearing sulfates. dntb.gov.uamdpi.comresearchgate.net Specific examples of such minerals that have been documented include lanmuchangite, dorallcharite, Tl-voltaite, and Tl-jarosite. dntb.gov.uaresearchgate.netsemanticscholar.org The stability and solubility of these minerals vary, which in turn affects their role in thallium's environmental fate.

Lanmuchangite : This mineral is readily soluble in water and is therefore considered a transient source and sink for thallium in mining environments. dntb.gov.uaresearchgate.netsemanticscholar.org

Dorallcharite, Tl-voltaite, and Tl-jarosite : These minerals are more stable and thus act as long-term sources and sinks for thallium, particularly in acidic soils and mine drainage settings. dntb.gov.uaresearchgate.netsemanticscholar.org

The formation of these secondary sulfate minerals typically occurs under acidic conditions. mdpi.comproquest.com Jarosite, an iron sulfate mineral, is particularly significant as it can sequester both acid and thallium. researchgate.netmdpi.comproquest.comsemanticscholar.org However, the eventual dissolution of these secondary sulfate minerals can release the stored thallium, along with acid and ferric iron. This release can perpetuate the cycle of sulfide oxidation and contaminant mobilization. dntb.gov.uaresearchgate.net

| Secondary Sulfate Mineral | Role in Thallium Geochemistry | Source(s) |

| Lanmuchangite | Transient source and sink due to its water-soluble nature. | dntb.gov.uaresearchgate.netsemanticscholar.org |

| Dorallcharite | Long-term source and sink. | dntb.gov.uaresearchgate.netsemanticscholar.org |

| Tl-voltaite | Long-term source and sink. | dntb.gov.uaresearchgate.netsemanticscholar.org |

| Tl-jarosite | Pivotal role in storing acid and Tl; long-term sink. | researchgate.netdntb.gov.uamdpi.comresearchgate.netproquest.comsemanticscholar.org |

Formation Mechanisms of Thallium-Bearing Secondary Sulfate Minerals

Thallium is predominantly found in sulfide ores associated with low-temperature hydrothermal mineralization. mdpi.comresearchgate.netsemanticscholar.orgdntb.gov.ua The weathering and oxidation of these primary thallium-bearing sulfide minerals, such as pyrite (FeS₂), are the primary drivers for the formation of secondary sulfate minerals. mdpi.comsemanticscholar.orgproquest.com This process generates acidic drainage with high concentrations of dissolved thallium, which can then precipitate as secondary sulfates. mdpi.comresearchgate.netsemanticscholar.orgdntb.gov.ua

The formation of these secondary minerals acts as a temporary storage for thallium, mediating its release into the wider environment. mdpi.comsemanticscholar.orgproquest.com The specific type of secondary sulfate mineral formed is influenced by the local geochemical conditions and the crystal chemistry of the available elements. mdpi.comsemanticscholar.orgproquest.com Thallium(I) (Tl⁺) can be incorporated into potassium-bearing sulfate minerals through isomorphic substitution, owing to the similar ionic radii and identical charge of Tl⁺ (1.70 Å) and K⁺ (1.64 Å). mdpi.comsemanticscholar.orgproquest.com

Key thallium-bearing secondary sulfate minerals include:

Lanmuchangite (Tl⁺Al(SO₄)₂(H₂O)₁₂): This water-soluble mineral acts as a transient source and sink for thallium. mdpi.comresearchgate.netsemanticscholar.orgdntb.gov.ua

Dorallcharite (TlFe³⁺₃(SO₄)₂(OH)₆): Along with Tl-voltaite and Tl-jarosite, this mineral serves as a more long-term sink for thallium in surface environments. mdpi.comresearchgate.netsemanticscholar.orgdntb.gov.ua

The oxidation of sulfide minerals, particularly pyrite, not only releases thallium but also produces acid and ferric iron, which can further accelerate the oxidation process and subsequent release of thallium from other thallium-bearing sulfides. mdpi.comproquest.com

Mineralogical Controls on Thallium Mobility and Sequestration

The mobility and sequestration of thallium are significantly controlled by the mineralogy of the surrounding environment. Crystal chemistry plays a primary role in the incorporation of thallium into mineral structures and their subsequent solubility. mdpi.comsemanticscholar.orgproquest.com

Thallium exhibits both lithophilic and chalcophilic properties, meaning it can be found in both silicate (B1173343) and sulfide minerals. researchgate.net Its ability to substitute for potassium in silicate minerals like mica and K-feldspar can lead to its sequestration in these common rock-forming minerals. mdpi.comsemanticscholar.orgproquest.com However, its strong affinity for sulfur leads to its primary concentration in sulfide minerals and sulfosalts. mdpi.comsemanticscholar.orgproquest.com

The stability and solubility of secondary sulfate minerals are critical in controlling thallium's mobility. While soluble minerals like lanmuchangite can readily release thallium into the environment, less soluble minerals such as dorallcharite, Tl-voltaite, and Tl-jarosite provide a more stable, long-term sink. mdpi.comresearchgate.netsemanticscholar.orgdntb.gov.ua

The presence of other minerals can also influence thallium's fate. For instance, in oxidizing conditions, manganese (Mn) oxides and illite are key minerals for thallium adsorption in aquifers. nih.gov Conversely, under reducing conditions, thallium may precipitate as a sulfide, limiting its mobility. nih.gov

Weathering Processes of Thallium-Containing Sulfides and Associated Sulfate Formation

The weathering of thallium-containing sulfides is a key process in the environmental cycling of thallium. This process is often microbially mediated and is the primary cause of acid mine drainage (AMD), which is characterized by low pH and high concentrations of sulfate and heavy metals, including thallium. mdpi.com

Pyrite is the most abundant thallium-bearing sulfide and the predominant producer of AMD. mdpi.comproquest.com Its oxidation releases thallium, sulfate, and acidity into the surrounding water. mdpi.com The metals liberated through this process can remain dissolved in the AMD or precipitate locally as secondary sulfate minerals. mdpi.comproquest.com The formation and subsequent dissolution of these secondary sulfates have a significant impact on the storage and transport of thallium. mdpi.comproquest.com

The weathering process can be summarized as the oxidation of sulfide to sulfate, leading to the mobilization of thallium. The resulting acidic and metal-rich solutions can then react with other minerals in the environment, leading to the formation of a variety of secondary sulfate minerals that temporarily sequester thallium. mdpi.com

Environmental Release and Distribution Pathways of Anthropogenic Thallium(I) Sulfate

Human activities have significantly increased the concentration and distribution of thallium in the environment. nih.gov Thallium(I) sulfate, due to its high water solubility, is particularly mobile and bioavailable. nih.gov

Sources from Mining and Industrial Processes (e.g., Smelting, Cement Production)

The primary anthropogenic sources of thallium release are industrial processes where thallium is present as an impurity in raw materials. cdc.govresearchgate.net These include:

Mining and Smelting of Sulfide Ores: The mining and processing of thallium-bearing sulfide ores, particularly those of zinc and lead, are major sources of thallium pollution. mdpi.comresearchgate.netresearchgate.netnih.gov Smelting activities release thallium into the atmosphere and generate waste materials with high thallium concentrations. nih.govresearchgate.net

Cement Production: Thallium can be present in the raw materials used for cement manufacturing. cdc.govresearchgate.netresearchgate.net During the high-temperature process, thallium is volatilized and can be released into the atmosphere. researchgate.netresearchgate.net Soils near cement plants have shown elevated levels of thallium. nih.gov

Coal Combustion: The burning of coal in power plants and other industrial facilities is another significant source of atmospheric thallium emissions. nih.govcdc.gov

| Source | Process | Release Pathway |

|---|---|---|

| Mining and Smelting | Processing of sulfide ores (e.g., zinc, lead) | Atmospheric emissions, solid wastes, wastewaters |

| Cement Production | Heating of raw materials containing thallium | Atmospheric emissions (fly ash) |

| Coal Combustion | Burning of coal in power plants and industrial boilers | Atmospheric emissions (fly ash) |

Atmospheric Deposition and Soil Contamination Routes

Thallium released into the atmosphere from industrial sources can be transported over long distances before being deposited onto soil and water bodies. nih.govresearchgate.netresearchgate.net This atmospheric deposition is a primary route for widespread, low-level contamination of ecosystems. nih.gov

Once deposited, thallium can accumulate in the topsoil. nih.gov The mobility of thallium in soil is influenced by factors such as soil type and pH. nih.govnih.gov Soluble forms of thallium, like thallium(I) sulfate, can be readily leached from the soil and enter groundwater or be taken up by plants, thus entering the food chain. nih.gov

Contamination can also occur through the irrigation of agricultural lands with water contaminated by industrial effluents or runoff from mining sites. researchgate.netresearchgate.net

Theoretical and Simulation Studies in Geochemical Cycles

Geochemical modeling and simulation are valuable tools for understanding the complex behavior of thallium in the environment. These studies help to predict the speciation, transport, and fate of thallium under various environmental conditions.

Modeling results of thallium speciation in groundwater impacted by acid mine drainage indicate that the dominant forms of thallium are Tl⁺, TlSO₄⁻, TlCl, and TlNO₃. nih.gov These models also suggest that under weakly acidic to alkaline conditions, thallium may precipitate as Tl(OH)₃. nih.gov

Simulations of the global silicon cycle have been used to understand the broader biogeochemical context in which elements like thallium cycle. copernicus.org While not directly focused on thallium, these models provide a framework for understanding the large-scale movement of elements through the Earth's systems.

Applications in Materials Science and Advanced Technologies

Development of Electronic and Optoelectronic Materials

Thallium compounds, with thallium(I) sulfate (B86663) often serving as a key precursor, are integral to the creation of various high-technology electronic and optoelectronic components. sarchemlabs.com

Thallium is utilized in the manufacturing of certain semiconductor materials. mdpi.commedscape.com Its incorporation is intended to enhance the performance of high-tech equipment. sarchemlabs.com Research has explored the integration of thallium into III-V semiconductors, such as gallium arsenide (GaAs) and indium arsenide (InAs), via molecular beam epitaxy. researchgate.net Studies have shown that incorporating thallium into these structures is challenging but can yield materials with novel electronic properties. researchgate.net For instance, experimental work has demonstrated the creation of Ga₁₋ₓTlₓAs and In₁₋ₓTlₓAs epilayers. researchgate.net The primary role of thallium in these applications is often as a dopant or a constituent in specialized alloys, where its presence alters the electronic band structure and physical properties of the host material. sarchemlabs.comreddit.com

Table 1: Research Findings on Thallium in III-V Semiconductors

| Semiconductor Matrix | Achieved Thallium Incorporation | Observation | Source |

|---|---|---|---|

| Gallium Arsenide (GaAs) | 7% over 50 nm | Thallium is more readily incorporated compared to InAs. | researchgate.net |

| Indium Arsenide (InAs) | 2.5% over 50 nm | Incorporation is more difficult despite lower elastic stress. | researchgate.net |

Use in Photoelectric Cells

Thallium compounds are critical in the fabrication of photoelectric cells, particularly those sensitive to infrared light. mdpi.commedscape.com Historically, one of the earliest and most notable applications was in the "Thalofide Cell," developed by Theodore Case. aps.orgwikipedia.org This cell was composed of thallium, oxygen, and sulfur and demonstrated high sensitivity to light at a wavelength of approximately 10,000 Angstroms (1000 nm). aps.org The dark resistance of these cells could be as high as 500 megohms, dropping by 50% in the presence of 0.06 foot-candles of light from a tungsten filament. aps.org The key photosensitive material in these cells was identified as thallium(I) sulfide (B99878) (Tl₂S), which was produced through the controlled oxidation of a Tl₂S film. wikipedia.org Thallium(I) sulfate serves as a common and effective precursor for synthesizing this thallium(I) sulfide. wikipedia.orgwikipedia.org

Table 2: Characteristics of the Thalofide Photoelectric Cell

| Property | Value / Description | Source |

|---|---|---|

| Composition | Thallium, Oxygen, Sulfur | aps.org |

| Active Material | Thallium(I) Sulfide (Tl₂S) | wikipedia.org |

| Peak Sensitivity | ~10,000 Å (1000 nm) | aps.org |

| Dark Resistance | 5 to 500 megohms | aps.org |

| Light Source for Testing | Tungsten filament | aps.org |

Precursors for Infrared Photoelectric Materials (e.g., Thallium(I) Sulfide)

Thallium(I) sulfate is a well-established precursor for the production of thallium(I) sulfide (Tl₂S). wikipedia.orgnoahchemicals.com This is its most significant role in the field of infrared detection. Tl₂S exhibits a notable increase in electrical conductivity when it is exposed to infrared radiation, making it a valuable material for photodetectors. wikipedia.orgnoahchemicals.com The synthesis of Tl₂S can be achieved by precipitating the sulfide from an aqueous solution of a thallium(I) salt, such as thallium(I) sulfate or thallium(I) nitrate (B79036). wikipedia.org This process provides a reliable method for producing the raw material used in infrared-sensitive devices like the historic Thalofide cells. wikipedia.orgnoahchemicals.com

Beyond its role in semiconductors and photoelectric cells, thallium and its compounds are found in a range of other specialized electronic devices. sarchemlabs.com These include infrared detectors and certain conductive materials. sarchemlabs.comastrosafe.co An analysis of electronic components, such as those in smartphones, has occasionally revealed the presence of thallium, though its specific function is not always clearly defined and its use is not consistent across all devices. reddit.com Additionally, thallium is a component in some high-temperature ceramic superconductor materials, which are utilized in the electronics industry. nih.govyoutube.com These superconductors, composed of thallium, copper, calcium, and barium oxides, represent a key area of advanced materials research. youtube.com

Thallium compounds are essential in the manufacturing of equipment for detecting gamma radiation. medscape.comnoahchemicals.com This application primarily involves the use of thallium-activated scintillator crystals. A classic and widely used example is thallium-activated sodium iodide (NaI(Tl)). osti.gov In these devices, the thallium acts as an activator dopant within the sodium iodide crystal lattice. When gamma rays interact with the crystal, it scintillates, or produces flashes of light, which are then converted into an electrical signal by a photomultiplier tube.

More recent research focuses on other thallium-based semiconductor materials for direct gamma-ray detection at room temperature. Thallium bromide (TlBr) and thallium chalcohalides like Tl₆SeI₄ are being developed as next-generation detector materials. acs.orgbnl.gov These materials offer advantages such as high atomic numbers and density, leading to greater detection efficiency compared to traditional materials. ucdavis.edu They can operate without the need for cryogenic cooling, unlike high-purity germanium detectors. bnl.gov

Table 3: Thallium Compounds in Gamma Ray Detection

| Compound | Detector Type | Function of Thallium | Key Advantage | Source |

|---|---|---|---|---|

| Sodium Iodide (Thallium-activated) | Scintillator | Activator dopant | Widely used, established technology | osti.gov |

| Thallium Bromide (TlBr) | Semiconductor | Primary detector material | High resolution and efficiency at room temperature | bnl.govucdavis.edu |

| Thallium Chalcohalide (Tl₆SeI₄) | Semiconductor | Primary detector material | High stopping power for high-energy γ-rays | acs.org |

Contributions to Glass and Ceramic Technologies

Thallium compounds, often derived from precursors like thallium(I) sulfate, make important contributions to specialized glass and ceramic technologies. Thallium oxide is used to create special glasses with a high index of refraction. mdpi.com These high-refractive-index lenses are crucial for applications in high-end optical instruments and advanced research tools. sarchemlabs.com

In addition to optical glass, thallium is a key ingredient in certain chalcogenide glasses, which are transparent to infrared light. A mixture of thallium iodide and thallium bromide can be used to form optical crystals that are highly effective at transmitting and refracting infrared radiation. youtube.com

In the realm of ceramics, thallium is a component in the formulation of high-temperature ceramic superconductors. nih.gov A study comparing the biological availability of thallium from a ceramic superconductor material (CSM) to that from thallium sulfate found that the thallium was significantly less available from the ceramic matrix, highlighting the stability of the compound within this application. nih.gov

Formulation of Low-Melting Point Glasses

Thallium(I) sulfate is a precursor in the production of specialty glasses characterized by remarkably low melting points. Thallium, when combined with elements such as sulfur, selenium, or arsenic, can produce glasses that become fluid at temperatures between 125 and 150°C. americanelements.comamericanelements.comlanl.gov These glasses, despite their low softening point, are reported to be durable and insoluble in water, possessing properties at room temperature that are similar to ordinary glasses. americanelements.comlanl.gov The process typically involves the conversion of thallium(I) sulfate to a more reactive form, like thallium(I) oxide, which is then integrated into the glass formulation.

The primary role of thallium in these systems is to disrupt the typical silicate (B1173343) or borate (B1201080) glass-forming networks, which lowers the energy required to transition the material from a solid to a liquid state. This property is valuable in applications requiring thermal processing at temperatures that would damage conventional glass or other integrated components.

Table 1: Composition and Properties of Low-Melting Point Thallium Glasses

| Component Elements | Melting/Fluid Temperature (°C) | Key Properties |

|---|

Production of High Refractive Index Optical Glasses

In the field of optics, thallium compounds derived from thallium(I) sulfate are instrumental in manufacturing glasses with a high refractive index. americanelements.comamericanelements.com Thallium(I) oxide, in particular, is a key additive in specialty optical glass formulations, often combined with other oxides like germanium oxide or tellurium oxide. americanelements.comnih.gov The addition of thallium increases the refractive index of the glass, a critical parameter for the design of lenses and other optical components used to control the path of light. americanelements.comlipmann.co.uk

These high-refractive-index glasses are essential for producing more compact and powerful lenses. For instance, Gradient Index (GRIN) lenses, which feature a variable refractive index, can be fabricated using thallium-containing glass. lipmann.co.uk In a common manufacturing process, glass cylinders are submerged in a molten salt bath containing thallium ions, which diffuse into the glass matrix via ion exchange, creating a refractive index gradient. lipmann.co.ukgoogle.com This technology is vital for scanners, fiber optics, and other microlens applications. lipmann.co.uk Thallium bromide-iodide crystals, also produced from thallium precursors, are used as infrared optical materials due to their unique transmissive properties. lanl.gov

Table 2: Thallium in High Refractive Index Materials

| Thallium Compound | Application | Function | Resulting Property |

|---|---|---|---|

| Thallium(I) Oxide | Additive in optical glass formulations americanelements.com | Increases glass density and polarizability | High refractive index americanelements.comamericanelements.comlanl.gov |

| Thallium Ions | Ion-exchange in GRIN lenses lipmann.co.ukgoogle.com | Creates a variable concentration gradient | Gradient refractive index lipmann.co.uk |

Advanced Alloys and Composites

Thallium(I) sulfate is a starting material for the production of thallium metal, which is then utilized in specialized alloys and composite materials. These applications leverage thallium's ability to significantly alter the physical properties of other metals and materials.

Low-Temperature Eutectic Alloys (e.g., Thallium-Mercury)

A notable application of thallium metal derived from thallium(I) sulfate is in the formulation of low-temperature eutectic alloys. A eutectic alloy of thallium and mercury, specifically one containing 8.5% thallium by weight, exhibits a freezing point of approximately -60°C. americanelements.comlanl.gov This is a substantial depression of the freezing point compared to pure mercury, which freezes at about -39°C. lanl.govosti.gov This characteristic makes the thallium-mercury alloy suitable for use in low-temperature thermometers, switches, and other devices that must operate in environments where pure mercury would solidify. americanelements.comosti.govmedscape.com

Table 3: Comparison of Freezing Points

| Substance | Composition | Freezing Point (°C) |

|---|---|---|

| Mercury | 100% Hg | ~ -39 osti.gov |

Nanomaterial Dispersions and Coatings

Thallium(I) sulfate itself can be processed into nanoscale particles for use in advanced material applications. americanelements.com Thallium sulfate nanoparticles are high-surface-area materials that can be produced as fine powders or as stable nanodispersions in a liquid solution. americanelements.com Nanodispersions are suspensions of these nanoparticles, often stabilized using surfactants or surface charge technologies to prevent agglomeration. americanelements.comnih.gov

These dispersions can be used to create specialized coatings. Surface-functionalized nanoparticles can be designed to preferentially adsorb at an interface, allowing for the creation of thin films and coatings with specific optical or electronic properties. americanelements.com While research into thallium-based nanomaterials is specialized, the general principles of nanoparticle coatings involve leveraging their high surface-to-volume ratio to achieve functionalities not possible with bulk materials, such as in sensors, catalysts, or optoelectronic films. americanelements.commdpi.com

Utilization as a Versatile Chemical Reagent and Building Block

Due to its solubility in water, thallium(I) sulfate is a widely used and reliable source of the thallium(I) cation (Tl⁺) in a laboratory setting. wikipedia.orgzegmetal.com It serves as a fundamental building block in inorganic synthesis for research and development.

Preparation of Various Thallium Salts for Research

Thallium(I) sulfate is a common and convenient starting material for the synthesis of a wide array of other thallium(I) salts. zegmetal.com Its predictable reactivity and solubility make it a preferred reagent for exploring thallium chemistry. zegmetal.com By reacting aqueous solutions of thallium(I) sulfate with solutions containing other anions, various insoluble or different thallium salts can be prepared through precipitation or crystallization.

Examples of salts prepared from thallium(I) sulfate include:

Thallium(I) Halides: Thallium(I) chloride (TlCl), thallium(I) bromide (TlBr), and thallium(I) iodide (TlI) can be readily synthesized. For example, adding a source of iodide ions, like potassium iodide, to a thallium sulfate solution results in the precipitation of vibrant yellow thallium(I) iodide. youtube.com

Thallium(I) Sulfide (Tl₂S): This compound, which exhibits high electrical conductivity upon exposure to infrared light, is prepared using thallium(I) sulfate as a precursor. wikipedia.org

Other Thallium Compounds: It also serves as the raw material for preparing compounds like thallium(I) hydroxide (B78521) and thallium(I) carbonate for various research purposes. zegmetal.com

This role as a versatile precursor is critical for studies in inorganic chemistry, materials science, and solid-state physics, where a reliable source of the Tl⁺ ion is necessary to investigate new compounds and their properties. zegmetal.com

Role as a Scaffold in Complex Compound Synthesis

Sulfuric acid thallium(1+) salt (1:2), or thallium(I) sulfate (Tl₂SO₄), serves as a fundamental precursor and structural component in the synthesis of complex coordination compounds and organometallic species. Its utility stems from its capacity to provide the thallium(I) cation (Tl⁺), which can then be integrated into larger, more intricate molecular architectures through various synthetic routes. wikipedia.orghhu.de The Tl⁺ ion's coordination behavior and participation in metathesis reactions allow it to act as a scaffold, facilitating the assembly of complex molecules.

One of the primary methods involves metathesis reactions, where thallium(I) sulfate is reacted with alkali metal salts to produce new thallium compounds. hhu.de A notable example is the synthesis of cyclopentadienylthallium(I) (CpTl), a significant organometallic reagent. In a typical reaction, thallium(I) sulfate is treated with an alkali metal cyclopentadienide, such as potassium cyclopentadienide, in an aqueous solution. hhu.de The reaction proceeds via the formation of thallium(I) hydroxide (TlOH) in the presence of potassium hydroxide, which then reacts with cyclopentadiene (B3395910) to precipitate the desired CpTl product. hhu.de This demonstrates the role of Tl₂SO₄ as a convenient starting material for accessing organothallium compounds that can be used in further synthetic applications.

Beyond simple salt metathesis, the thallium(I) ion itself is instrumental in the construction of supramolecular structures and coordination polymers. Researchers have synthesized novel thallium(I) coordination polymers using tetrazole-based ligands. rsc.org In these structures, the Tl⁺ ion is surrounded by multiple tetrazolate rings, and in some cases, exhibits strong Tl⁺⋯Tl⁺ interactions that contribute to the formation of one-dimensional chains. rsc.org This ability to form metallophilic interactions is a key feature of thallium(I) chemistry that allows it to guide the self-assembly of extended networks, acting as a structural linchpin. The resulting supramolecular compounds can serve as precursors for materials like thallium(III) oxide nanoparticles. rsc.org

The synthesis of complex thallium(I) tropolonates further illustrates the ion's role in forming elaborate structures. While direct reaction of a thallium(I) salt with a tropolone (B20159) ligand may not yield the desired complex, the addition of a base like ammonia (B1221849) can facilitate the formation of chelated structures and even more complex arrangements, such as {Tl@[Tl(hino)]₆}(OTf), where a central Tl⁺ ion is encapsulated by a cage of six thallium(I)-hinokitiol units. mdpi.com Although this specific example uses thallium(I) triflate, the principle of using a simple thallium(I) salt to build sophisticated, multi-component molecular edifices is clearly demonstrated.

Synthesis of Thallium Borate Species

Thallium(I) sulfate and other thallium(I) salts are valuable reagents in the synthesis of various thallium borate compounds, which are of interest in coordination chemistry. thieme-connect.comacs.org These syntheses typically involve the reaction of a thallium(I) source with a suitable borate-containing ligand.

A significant class of thallium borate compounds are the thallium tris(pyrazolyl)borates. A multigram-scale synthesis has been developed for these complexes, which are important in coordination and organometallic chemistry. thieme-connect.com The synthesis involves the reaction of a thallium(I) salt with a potassium tris(pyrazolyl)borate salt. This metathesis reaction leads to the precipitation of the desired thallium tris(pyrazolyl)borate complex. thieme-connect.com

Another example is the synthesis of the thallium(I) salt of the tetrakis{3,5-bis(trifluoromethyl)phenyl}borate anion, [Tl(BArF₂₄)]. acs.orguni-regensburg.de This compound is synthesized by reacting a thallium(I) salt with the corresponding borate anion source. The resulting [Tl(BArF₂₄)] is noted for its solubility in common organic solvents like dichloromethane (B109758) and ortho-difluorobenzene, making it a useful thallium(I) source for subsequent reactions where a weakly coordinating anion is desired to stabilize the resulting complexes. uni-regensburg.de The structure of this compound reveals that the Tl⁺ ion is stabilized by coordination with two aryl rings of the borate anion in a symmetric η⁶ fashion. uni-regensburg.de

The following table summarizes examples of thallium borate species synthesized using thallium(I) precursors.

| Thallium Borate Compound | Thallium(I) Precursor | Borate Reagent | Synthesis Type |

| Thallium Tris(pyrazolyl)borate | Thallium(I) Salt | Potassium Tris(pyrazolyl)borate | Metathesis |

| Thallium(I) Tetrakis{3,5-bis(trifluoromethyl)phenyl}borate | Thallium(I) Salt | Tetrakis{3,5-bis(trifluoromethyl)phenyl}borate Salt | Metathesis |

These examples underscore the utility of thallium(I) salts as essential starting materials for creating complex inorganic and organometallic borate structures. The choice of the thallium(I) precursor and the borate ligand allows for the targeted synthesis of compounds with specific structural features and properties.

Chemical Reactivity and Solution Chemistry

Redox Chemistry of Thallium(I)

The redox chemistry of thallium is dominated by the Tl(I)/Tl(III) couple. In aqueous solutions, the thallium(I) ion is generally more stable. The standard reduction potential for the Tl⁺/Tl couple is -0.336 V, while the potential for the Tl³⁺/Tl⁺ couple is +1.25 V, indicating that Tl(III) is a strong oxidizing agent. sigmaaldrich.com

While thallium(III) salts are more commonly employed as potent oxidizing agents in organic synthesis, thallium(I) sulfate (B86663) also finds application as an oxidizing agent. sigmaaldrich.comsigmaaldrich.com It can facilitate the oxidation of various organic functional groups, such as the conversion of alcohols to their corresponding aldehydes or ketones. sigmaaldrich.comsigmaaldrich.com This reactivity, however, is generally less vigorous compared to that of thallium(III) compounds. In many oxidative reactions involving thallium, the Tl(III) species is the primary oxidant, and the resulting Tl(I) is the reduced form. wikipedia.org

The electrochemical behavior of thallium(I) sulfate in aqueous solutions has been investigated using techniques such as cyclic voltammetry. These studies provide insights into the kinetics of the electrode processes and the nature of the limiting steps in the reduction and oxidation of thallium ions. In sulfate solutions, the electrochemical process is often diffusion-limited. researchgate.net

Cyclic voltammetry of thallium(I) sulfate on a glassy carbon electrode in a sodium sulfate electrolyte reveals the redox behavior of the Tl⁺/Tl couple. The mid-peak potential for this system is approximately -0.74 V in the absence of oxygen. researchgate.net The presence of oxygen can influence the voltammograms due to its own reduction at similar potentials. researchgate.net The current density in both the anodic and cathodic processes shows a linear dependence on the square root of the scan rate, confirming the diffusion-controlled nature of the electrochemical reaction. researchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Mid-peak Potential (Tl⁺/Tl) | -0.74 V | Glassy carbon electrode, 0.5 mol L⁻¹ Na₂SO₄, pH = 7, absence of oxygen | researchgate.net |

| Process Type | Diffusion limited | Glassy carbon electrode, sulfate solution | researchgate.net |

| Current Efficiency (Electrodeposition) | up to 96% | Absence of oxygen | researchgate.net |

Complex Formation and Solution Behavior